1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid
Description
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is a boronic acid derivative featuring a pyrazole core substituted with a 1,3-dioxoisoindol-2-yl ethyl group. This compound is structurally distinct due to the presence of the isoindole-1,3-dione moiety, which confers unique electronic and steric properties. The boronic acid group at the pyrazole-4-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The compound’s molecular formula is C₁₃H₁₂BN₃O₄, with a purity of 95% as reported by Combi-Blocks (MFCD30527616) . Its synthesis typically involves palladium-catalyzed coupling or functionalization of pre-existing pyrazole boronic acid derivatives.
Properties
IUPAC Name |
[1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BN3O4/c18-12-10-3-1-2-4-11(10)13(19)17(12)6-5-16-8-9(7-15-16)14(20)21/h1-4,7-8,20-21H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBNNJKVPGUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCN2C(=O)C3=CC=CC=C3C2=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the boronic acid group. The isoindoline-1,3-dione moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as the use of solvents like toluene and catalysts like p-toluenesulfonic acid, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development. The pyrazole ring and isoindoline-1,3-dione moiety contribute to the compound’s overall reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and commercial distinctions between 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid and analogous pyrazole boronic acid derivatives:
Key Comparative Insights
Commercial Availability : Unlike derivatives such as 1-(2-chlorophenyl)pyrazole-4-boronic acid or pinacol esters (e.g., AS98120, priced at €280/100mg ), the target compound is listed as discontinued by CymitQuimica , suggesting niche use or synthesis challenges.
Functional Group Impact : Pinacol esters (e.g., PB07339 ) offer improved stability and handling compared to free boronic acids but require deprotection before use. The target compound’s free boronic acid group allows direct use in coupling reactions.
Electronic Properties : The electron-deficient isoindole-1,3-dione moiety may enhance electrophilicity at the boron center, contrasting with electron-rich substituents like tetrahydrothiophene-dioxide in pinacol esters .
Biological Activity
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure and Properties
The chemical formula of this compound is . Its molecular structure includes a boronic acid moiety, which is crucial for its reactivity and interaction with biological targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Below are key findings related to the biological activity of this compound:
Anticancer Activity
Recent studies have highlighted the potential of boronic acids in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer progression, similar to other pyrazole derivatives that target pathways such as PI3K/Akt and MAPK signaling .
- Case Studies : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. For example, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's boronic acid group may enhance its ability to modulate inflammatory pathways:
- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Enzyme Inhibition
The boronic acid functionality allows this compound to act as an inhibitor for various enzymes:
- Proteasome Inhibition : Studies suggest that it may inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is similar to that of established proteasome inhibitors used in multiple myeloma treatment .
Comparative Biological Activity
The table below summarizes the biological activities of this compound compared to other well-known pyrazole derivatives.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate (IC50 ~15 µM) | High | Proteasome |
| Celecoxib | High | Very High | COX-2 |
| Phenylbutazone | Moderate | High | COX-1 and COX-2 |
| Rimonabant | Low | Moderate | CB1 Receptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
